6-氯-5-甲氧基-2,3-二氢-1H-吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

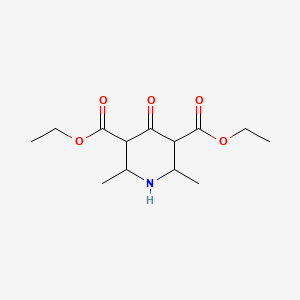

6-Chloro-5-methoxy-2,3-dihydro-1H-indole is a derivative of indole . Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . For example, the total synthesis of ibogaine, an indole derivative, commenced from Larock’s heteroannulation reaction of 4-methoxy-2-iodoaniline and disilylated alkyne that gave the 5-methoxy-2,3-disubstituted indole .Molecular Structure Analysis

The molecular formula of 6-Chloro-5-methoxy-2,3-dihydro-1H-indole is C9H10ClNO. It is a derivative of 2,3-dihydro-1H-indole, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Physical And Chemical Properties Analysis

The molecular weight of 6-Chloro-5-methoxy-2,3-dihydro-1H-indole is 183.635. The compound is available in powder form .作用机制

Target of Action

6-Chloro-5-methoxy-2,3-dihydro-1H-indole, also known as 1H-Indole, 6-chloro-5-Methoxy-2,3-dihydro-, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.

Mode of Action

Indole derivatives are known to interact with their targets, causing various biological changes . These changes depend on the specific targets and the nature of the interaction.

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways . They possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

Given the diverse biological activities of indole derivatives , it can be inferred that this compound may have a broad range of effects.

实验室实验的优点和局限性

The advantages of using 6-Cl-5-MeO-2,3-DHI in laboratory experiments include its low cost, wide range of potential applications, and low toxicity. Furthermore, the compound is relatively easy to synthesize and purify. The main limitation of using 6-Cl-5-MeO-2,3-DHI in laboratory experiments is that the exact mechanism of action of the compound is not completely understood.

未来方向

For the study of 6-Cl-5-MeO-2,3-DHI include further investigation of its potential therapeutic applications, such as its use in the treatment of inflammatory diseases, cancer, and bacterial infections. In addition, further research is needed to investigate the exact mechanism of action of the compound and to identify other potential biochemical and physiological effects. Furthermore, further research is needed to investigate the potential synergistic effects of combining 6

合成方法

6-Cl-5-MeO-2,3-DHI is synthesized via a two-step process that involves the condensation of 5-methoxyindole and 6-chloro-2,3-dihydro-1H-indole. The first step involves the reaction of 5-methoxyindole with 6-chloro-2,3-dihydro-1H-indole in aqueous solution at room temperature. This reaction produces 6-chloro-5-methoxy-2,3-dihydro-1H-indole as the major product. The second step involves the purification of the product by recrystallization.

科学研究应用

医药:抗病毒和抗癌药物

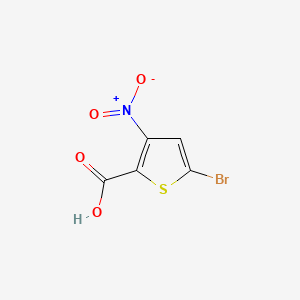

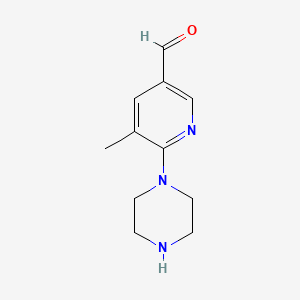

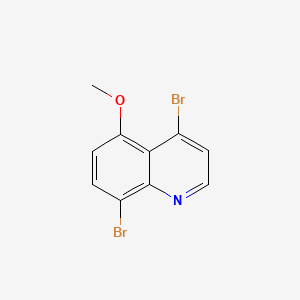

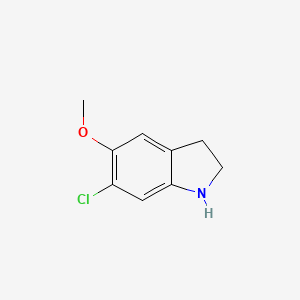

吲哚衍生物,包括6-氯-5-甲氧基-2,3-二氢-1H-吲哚,在抗病毒和抗癌药物的开发中显示出前景 {svg_1}. 吲哚环在许多合成药物分子中是一种常见结构,它与多种受体具有高亲和力。这使得它成为治疗多种疾病的宝贵药效团。 例如,一些吲哚衍生物已被报道对甲型流感病毒和其他病毒具有抑制活性 {svg_2}.

农业:植物生长调节剂

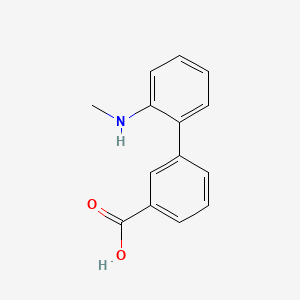

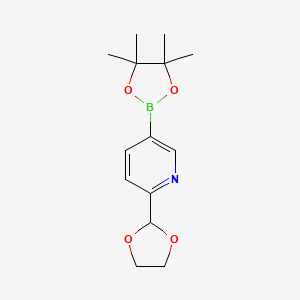

在农业中,像6-氯-5-甲氧基-2,3-二氢-1H-吲哚这样的吲哚衍生物可以用来合成植物激素,如吲哚-3-乙酸 (IAA) {svg_3}. IAA 是一种由植物中色氨酸降解产生的天然生长素,对调节植物生长发育至关重要。

生物技术:酶抑制剂

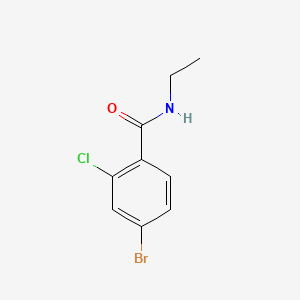

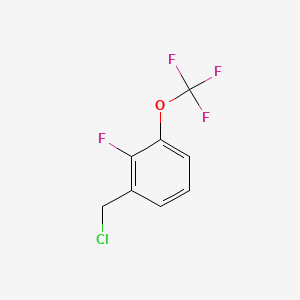

吲哚支架在酶抑制剂的设计中起着至关重要的作用。这些化合物可用于研究酶的机制或开发针对特定代谢途径的治疗方法。 吲哚衍生物已被探索其在抑制胆碱酯酶等酶方面的潜力,胆碱酯酶与治疗阿尔茨海默病等疾病有关 {svg_4}.

材料科学:有机半导体

正在研究吲哚衍生物的电子特性,这可能使其适合用于有机半导体。 它们的芳香性使 π 电子能够离域,这是导电材料的理想特性 {svg_5}.

环境科学:抗菌剂

吲哚衍生物的抗菌特性使其成为环境应用的候选者,例如处理被病原体污染的水或土壤。 一些吲哚化合物已显示出良好的抗菌潜力,这可以在环境生物修复工作中得到利用 {svg_6}.

化学合成:前体和中间体

吲哚衍生物是合成复杂有机分子的宝贵前体和中间体。它们可以进行各种化学反应,从而可以获得各种生物活性化合物。 这种多功能性使其在合成有机化学领域中非常重要 {svg_7}.

属性

IUPAC Name |

6-chloro-5-methoxy-2,3-dihydro-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-12-9-4-6-2-3-11-8(6)5-7(9)10/h4-5,11H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWORRFFTDLTSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCN2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,9-Diazabicyclo[4.2.1]nonan-4-one](/img/structure/B599179.png)

![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen sulfate;chloride](/img/structure/B599184.png)